

Methyl 5-bromo-2,3-dihydroxybenzoate chemical properties

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Compound of Interest

Compound Name: Methyl 5-bromo-2,3-dihydroxybenzoate

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Methyl 5-bromo-2,3-dihydroxybenzoate: A Technical Guide

Introduction

Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound belonging to the family of dihydroxybenzoic acid esters. Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, along with a methyl ester functional group, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, spectroscopic data, a representative synthetic protocol, and safety information, intended for researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

The core physicochemical properties of **Methyl 5-bromo-2,3-dihydroxybenzoate** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
CAS Number	105603-49-4	[1][2][3]
Molecular Formula	C ₈ H ₇ BrO ₄	[2]
Molecular Weight	247.04 g/mol	[2]
IUPAC Name	methyl 5-bromo-2,3-dihydroxybenzoate	[1]
SMILES	<chem>O=C(OC)C1=CC(Br)=CC(O)=C1O</chem>	[2]
Storage Conditions	Sealed in dry, room temperature	[2]

Note: Specific data on melting point and boiling point are not readily available in public literature, which is common for specialized research chemicals.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **Methyl 5-bromo-2,3-dihydroxybenzoate**. While a full public dataset for this specific isomer is not available, data from closely related isomers can provide expected spectral regions. For instance, analysis of a similar compound, Methyl 2-bromo-5-hydroxybenzoate, shows characteristic peaks.[4]

Technique	Expected Data / Data from Related Isomers
^1H NMR	Aromatic protons (Ar-H) would appear as distinct signals in the aromatic region. The methoxy group protons ($-\text{OCH}_3$) are expected as a singlet around 3.8–4.0 ppm. The hydroxyl protons ($-\text{OH}$) would appear as broad singlets. [4]
^{13}C NMR	The carbonyl carbon ($\text{C}=\text{O}$) of the ester is expected in the range of 165–170 ppm. Aromatic carbons will show distinct signals, with those bonded to bromine being deshielded. [4]
FTIR	Expect a strong carbonyl ($\text{C}=\text{O}$) stretch from the ester group around $1680\text{--}1720\text{ cm}^{-1}$. A broad O-H stretch from the hydroxyl groups is expected in the region of $3200\text{--}3500\text{ cm}^{-1}$. Aromatic C-Br vibrations may be observed at lower frequencies ($550\text{--}650\text{ cm}^{-1}$). [4]
Mass Spectrometry	The molecular ion peak $[\text{M}^+]$ would confirm the molecular weight of the compound. [4]

Note: Researchers can typically request specific analytical data like NMR, HPLC, and LC-MS from commercial suppliers.
[\[2\]](#)

Experimental Protocols

Synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate

A common method for the synthesis of this compound involves the electrophilic bromination of Methyl 2,3-dihydroxybenzoate. The following is a representative protocol based on standard bromination procedures for phenolic compounds.

Reaction: Methyl 2,3-dihydroxybenzoate + $\text{Br}_2 \rightarrow$ **Methyl 5-bromo-2,3-dihydroxybenzoate** + HBr

Materials:

- Methyl 2,3-dihydroxybenzoate
- Glacial Acetic Acid (solvent)
- Bromine (Br₂)
- Sodium thiosulfate solution (for quenching)
- Ice-cold water
- Standard laboratory glassware and magnetic stirrer

Procedure:

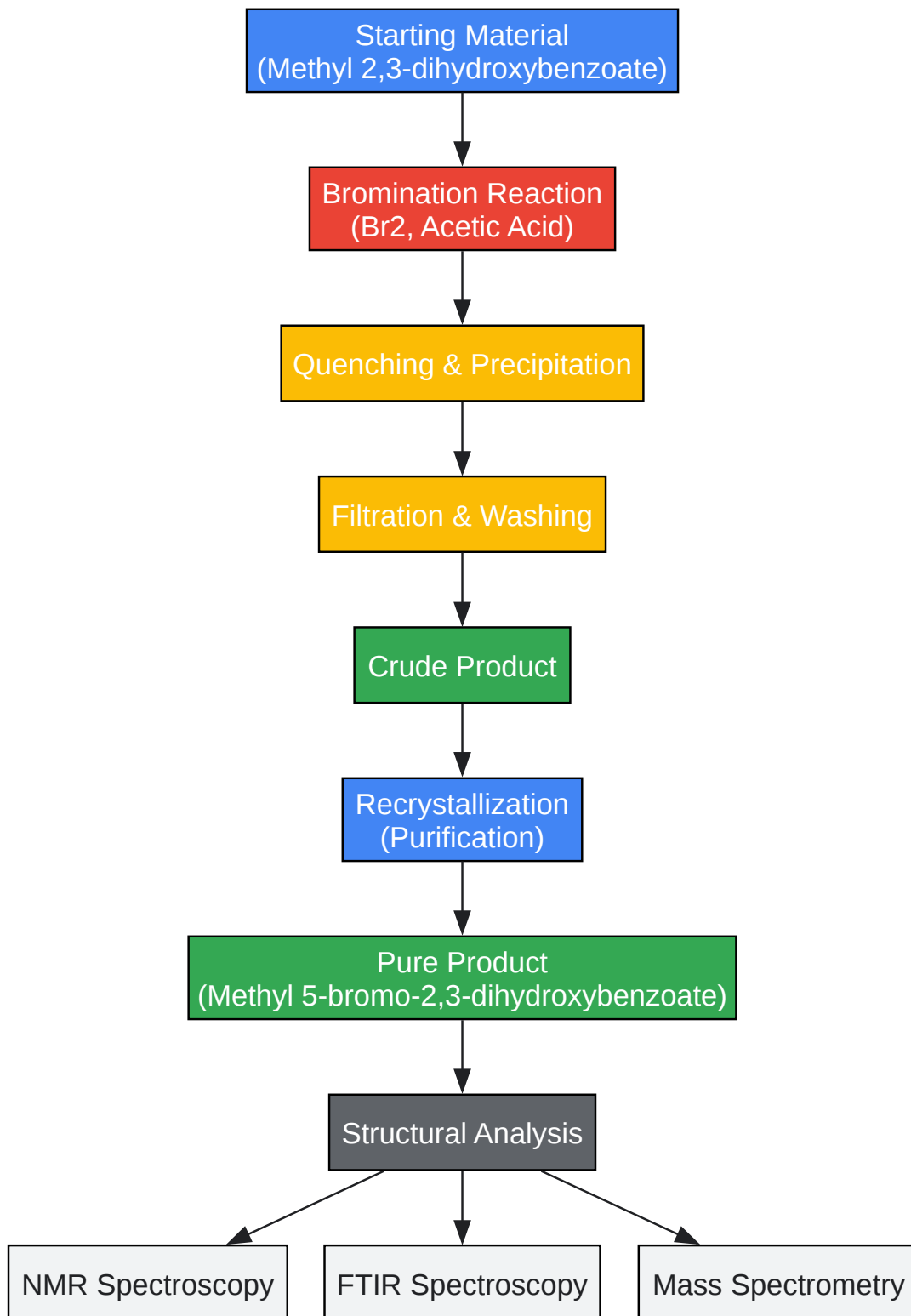
- **Dissolution:** Dissolve Methyl 2,3-dihydroxybenzoate in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Bromination:** While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The addition rate should be controlled to maintain the temperature below 10 °C. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.[5]
- **Quenching and Precipitation:** Pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate should form.[5] To quench any unreacted bromine, add sodium thiosulfate solution until the orange color of bromine disappears.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and salts.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Methyl 5-bromo-2,3-dihydroxybenzoate**.

Logical Workflows and Diagrams

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and structural confirmation of **Methyl 5-bromo-2,3-dihydroxybenzoate**.

Synthesis and Characterization Workflow



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Caption: A flowchart of the synthesis and analysis process.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **Methyl 5-bromo-2,3-dihydroxybenzoate** is not widely available, data from structurally similar brominated and hydroxylated benzoic acids provide a general safety profile.

- Hazard Statements: Compounds of this class may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Some related compounds are classified as toxic if swallowed (H301) and very toxic to aquatic life (H400).
- Precautionary Statements:
 - Prevention: Wash hands and any exposed skin thoroughly after handling.[7] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[7] Avoid breathing dust and use only in well-ventilated areas.[7]
 - Handling: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7]
 - First Aid:
 - IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[7]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
 - IF SWALLOWED: Rinse mouth and seek medical advice immediately.[8]
 - IF INHALED: Move the person to fresh air.[7]

It is imperative to consult the specific MSDS provided by the supplier before handling this chemical.

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